Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate
Description
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate is an ester derivative featuring a quinoxaline moiety, a nitrogen-containing heterocycle known for its pharmacological relevance. This compound is synthesized via hydrolysis of its ethyl ester precursor, as demonstrated in , where sodium hydroxide-mediated saponification of ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate yields the corresponding carboxylic acid derivative.
Properties
CAS No. |
7248-83-1 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
ethyl 2-oxo-3-quinoxalin-2-ylpropanoate |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8H,2,7H2,1H3 |
InChI Key |
RDPDMHOSYBRUFV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N=C1 |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N=C1 |
Other CAS No. |
7248-83-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoxaline/Quinoline Moieties
a. Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)
- Structure: Contains a phenyl group and a 2-oxoquinoxaline substituent.
- Properties : Melting point 164–166°C; IR peaks at 1680 cm⁻¹ (C=O) and 1655 cm⁻¹ (C=O); NMR data confirms aromatic and ester functionalities.
- Synthesis: Derived from condensation reactions involving quinoxaline derivatives .
b. Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce)
Comparison :
Analogues with Cyclic or Aromatic Substituents
a. Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate
- Structure: Cyclopentyl group replaces quinoxaline.
- Properties : CAS 175157-15-0; used in industrial research. Safety data indicates handling precautions for ester functionalities .
b. Ethyl 2-oxo-3,3-diphenyl-propanoate
Comparison :
- The quinoxaline moiety in the target compound introduces nitrogen-based hydrogen bonding sites, unlike the purely hydrocarbon-based cyclopentyl or phenyl substituents.
Fluorinated and Cyclopropyl Derivatives
a. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
- Structure : Fluorine atom at the 2-position.
- Properties : High-purity research chemical; fluorine’s electronegativity enhances metabolic stability and alters electronic density .
b. Ethyl trans-3-oxo-3-(2-phenylcyclopropyl)propanoate
Comparison :
- The cyclopropyl group in the latter introduces unique steric constraints, affecting conformational flexibility .
Key Data Table: Comparative Analysis
Preparation Methods
Reaction Mechanism and Conditions
The most direct synthesis involves a Michael addition between quinoxalin-2-one and ethyl acrylate under basic conditions. Inspired by analogous quinoline-derived protocols, quinoxalin-2-one (1.45 g, 10 mmol) reacts with ethyl acrylate (40 mmol) in the presence of potassium carbonate (1.38 g, 10 mmol) at 100°C for 10 hours. The base deprotonates the NH group of quinoxalin-2-one, generating a nucleophilic enolate that attacks the β-carbon of ethyl acrylate (Figure 1).
Optimization Insights :
-
Temperature : Reactions below 80°C result in incomplete conversion, while temperatures exceeding 110°C promote side reactions like polymerization of ethyl acrylate.
-
Solvent : Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification. Solvent-free conditions yield crude products requiring column chromatography.
Workup and Purification
Post-reaction, the mixture is cooled, dissolved in ethyl acetate, and washed with water to remove excess base. Drying over sodium sulfate and evaporation under reduced pressure yields a residue crystallized from ethanol (70% yield).
Analytical Data :
-
¹H NMR (400 MHz, DMSO) : δ 1.22 (t, J = 7.0 Hz, 3H, CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 7.32–7.48 (m, 4H, Ar–H).
Esterification of 2-Oxo-3-(2-Quinoxalinyl)Propanoic Acid
Acid-Catalyzed Esterification
This two-step method first synthesizes 2-oxo-3-(2-quinoxalinyl)propanoic acid via hydrolysis of the corresponding nitrile or amide, followed by esterification with ethanol.
Step 1: Synthesis of Propanoic Acid Derivative
Quinoxalin-2-one reacts with acrylonitrile under basic conditions to form 3-(2-quinoxalinyl)propanenitrile, which is hydrolyzed using 6M HCl at reflux to yield the carboxylic acid.
Step 2: Esterification
The acid (2.17 g, 10 mmol) is refluxed with ethanol (20 mL) and concentrated sulfuric acid (0.5 mL) for 12 hours. The crude ester is purified via distillation (bp 180–185°C) or crystallization.
Yield : 65–75% after recrystallization from ethyl acetate/hexane.
Challenges and Solutions
-
Side Reactions : Over-esterification or dehydration is mitigated by controlling reaction time and acid concentration.
-
Purity : Column chromatography (hexane:ethyl acetate, 4:1) removes unreacted acid and byproducts.
Catalytic Coupling Methods
DCC-Mediated Amide Coupling (Adapted for Esterification)
While typically used for amides, DCC (dicyclohexylcarbodiimide) coupling can esterify carboxylic acids with alcohols in non-aqueous media. The propanoic acid derivative (10 mmol) is reacted with ethanol (12 mmol), DCC (10 mmol), and DMAP (catalyst) in dichloromethane at 0°C for 2 hours.
Advantages :
-
High selectivity for ester formation.
-
Suitable for acid-sensitive substrates.
Limitations :
Alternative Routes and Emerging Strategies
Enzymatic Esterification
Recent studies explore lipase-catalyzed esterification in non-aqueous media. For example, Candida antarctica lipase B (CAL-B) catalyzes the reaction between 2-oxo-3-(2-quinoxalinyl)propanoic acid and ethanol at 40°C, yielding 55% product with minimal side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours, improving yield to 85% by enhancing molecular collisions.
Comparative Analysis of Methods
Characterization and Quality Control
Spectroscopic Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
